molecular formula C5H10ClNO2 B011070 Methyl azetidine-3-carboxylate hydrochloride CAS No. 100202-39-9

Methyl azetidine-3-carboxylate hydrochloride

Cat. No. B011070
M. Wt: 151.59 g/mol
InChI Key: UOCWTLBPYROHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azetidine derivatives, including those related to methyl azetidine-3-carboxylate hydrochloride, often involves complex organic reactions. A notable method for synthesizing enantiopure 3-substituted azetidine-2-carboxylic acids showcases the versatility of azetidine derivatives in organic synthesis (Sajjadi & Lubell, 2008). Another approach reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, highlighting the diversity in azetidine synthesis pathways (Soriano, Podraza, & Cromwell, 1980).

Molecular Structure Analysis

The molecular structure of azetidine derivatives, including methyl azetidine-3-carboxylate hydrochloride, plays a crucial role in their reactivity and physical properties. Studies focusing on the synthesis and structural analysis of azetidine compounds provide valuable insights into the conformational and electronic characteristics of these molecules. For instance, the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives highlights the importance of molecular structure in determining their potential for biological and foldameric applications (Žukauskaitė et al., 2011).

Chemical Reactions and Properties

Azetidine derivatives participate in a variety of chemical reactions, exhibiting a wide range of properties that make them useful in synthetic organic chemistry. For example, the synthesis of 3,3-dichloroazetidines introduces a new class of azetidines with unique reactivity patterns, expanding the toolbox of organic synthesis (Aelterman, De Kimpe*, & Declercq, 1998).

Scientific Research Applications

  • Peptide Synthesis and -Turn Promotion : Drouillat et al. (2012) developed a practical synthesis method for enantiopure 2-methyl-azetidine-2-carboxylic acid, a γ-turn promoter, which is significant for peptide coupling (Drouillat, Wright, Marrot, & Couty, 2012).

  • Antifungal Applications : Lawande et al. (2015) found that polyhydroxylated azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid exhibit inhibitory activity against Aspergillus niger, an important finding for antifungal drug development (Lawande et al., 2015).

  • Efficient Synthesis Method : Miller et al. (2003) presented an efficient method for preparing azetidine-3-carboxylic acid, which is crucial for various chemical syntheses (Miller et al., 2003).

  • Analog of dl-Proline : Soriano et al. (1980) synthesized 2-carboxy-4-methylazetidine as a novel isomeric analog of dl-proline, expanding the range of available amino acid analogs (Soriano, Podraza, & Cromwell, 1980).

  • Neurodegenerative Disease Therapeutics : Kozikowski et al. (1990) identified azetidine derivatives as potent NMDA receptor agonists, indicating potential applications in treating neurodegenerative diseases (Kozikowski, Tueckmantel, Reynolds, & Wroblewski, 1990).

  • Amino Acid Precursors : Kristensen and Larsen (1974) discovered azetidine-2-carboxylic acid derivatives in seeds of Fagus silvatica L., suggesting their role as precursors for various amino acids (Kristensen & Larsen, 1974).

  • Antibacterial Agents : Frigola et al. (1995) demonstrated the potential of azetidinylquinolones as effective antibacterial agents due to their chirality and increased in vitro activity (Frigola et al., 1995).

  • Prodrug Design for HIV Treatment : Parang et al. (2000) explored the design of 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT), highlighting the significance of azetidine derivatives in HIV drug development (Parang, Wiebe, & Knaus, 2000).

  • Aqueous-Based Polyurethane Dispersion : Wang et al. (2006) developed a self-curable aqueous-based polyurethane dispersion with azetidine end groups, improving performance properties through polymer network formation (Wang, Chen, Yeh, & Chen, 2006).

  • Peptide Activity Research : Sajjadi and Lubell (2008) synthesized amino acid-azetidine chimeras to study the influence of conformation on peptide activity, contributing to peptide chemistry (Sajjadi & Lubell, 2008).

properties

IUPAC Name

methyl azetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCWTLBPYROHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610756
Record name Methyl azetidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl azetidine-3-carboxylate hydrochloride

CAS RN

100202-39-9
Record name Methyl azetidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl azetidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methanol (70 mL) was added dropwise under stirring at 0° C. to thionyl chloride (23.4 mL), and azetidine-3-carboxylic acid (CAS No. 36476-78-5, 25 g) was added, followed by stirring at room temperature for 2 hours. The reaction solution was concentrated, to thereby obtain the title compound (36 g) having the following physical properties.
Quantity
23.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a slurry of azetidine-3-carboxylic acid (20 g, 198 mmol) in 500 mL anhyd. MeOH under nitrogen at 0° C. was added slowly dropwise thionyl chloride (36 mL, 495 mmol) over 4 h. The resulting clear, light yellow solution was sealed and placed in a 0° C. freezer overnight. In the morning the reaction mixture was concentrated in vacuo, and the resulting oil was treated with 100 mL anhydrous benzene and concentrated in vacuo to give a solid. This was repeated anhydrous benzene. The resulting light yellow solid was dried in vacuo to give methyl azetidine-3-carboxylate hydrochloride. 1H NMR (400 MHz, MeOH-d4) δ ppm 4.21-4.30 (m, 4H), 3.78 (s, 3H), 3.71-3.78 (m, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (8.00 g, 39.8 mmol) in MeOH (60 mL) was added 4 M HCl in dioxane (60 mL, 240.0 mmol). The mixture was refluxed for 2 hours. The mixture was concentrated to afford INT 1.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4N hydrochloric acid in ethyl acetate (12.7 ml) and 20% palladium hydroxide (3.57 g) were added to a solution of methyl 1-benzhydrylazetidine-3-carboxylate (3.57 g) in methanol (360 ml), followed by stirring under a pressurized hydrogen atmosphere (0.4 MPa) at room temperature for 11 hours. The catalyst was removed by filtration, and washed with methanol and water. The filtrate was concentrated to give a crude product of the target compound as a pale yellow oil, which was used in the next reaction supposing that the reaction proceeded quantitatively and 1.93 g of the product was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
solvent
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
3.57 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl azetidine-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl azetidine-3-carboxylate hydrochloride
Reactant of Route 3
Methyl azetidine-3-carboxylate hydrochloride
Reactant of Route 4
Methyl azetidine-3-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl azetidine-3-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl azetidine-3-carboxylate hydrochloride

Citations

For This Compound
25
Citations
VJ Cee, M Frohn, BA Lanman, J Golden… - ACS Medicinal …, 2011 - ACS Publications
… Reductive amination of 11 with methyl azetidine-3-carboxylate hydrochloride provided the penultimate intermediate 12. Saponification of 12 afforded 5d, which was isolated in high …
Number of citations: 59 pubs.acs.org
T Nakamura, M Asano, Y Sekiguchi, Y Mizuno… - European journal of …, 2012 - Elsevier
… Alcohol 15 was treated with CBr 4 and PPh 3 in dichloromethane, which was then successively treated with methyl azetidine-3-carboxylate hydrochloride in the presence of …
Number of citations: 21 www.sciencedirect.com
BA Lanman, VJ Cee, SR Cheruku… - ACS Medicinal …, 2011 - ACS Publications
… Shatila and Beth Tominey for in vivo PKDM studies; Brenda Burke, Bobby Riahi, and Filisaty Vounatsos for large-scale synthesis (14 and methyl azetidine-3-carboxylate hydrochloride); …
Number of citations: 24 pubs.acs.org
SJ Park, SK Yeon, Y Kim, HJ Kim, S Kim… - Journal of Medicinal …, 2022 - ACS Publications
The sphingosine-1-phosphate-1 (S1P 1 ) receptor agonists have great potential for the treatment of multiple sclerosis (MS) because they can inhibit lymphocyte egress through receptor …
Number of citations: 8 pubs.acs.org
LM Sherrill, EE Joya, AM Walker, A Roy… - Bioorganic & Medicinal …, 2022 - Elsevier
… 1–4-Chloro-7H-pyrrolo[2,3–d]-pyrimidine 3 (0.300 g, 1.961 mmol), methyl-azetidine-3-carboxylate-hydrochloride 4b (0.356 g, 2.35 mmol), isopropanol (3 mL) and DIEA (1.02 mL, 5.88 …
Number of citations: 9 www.sciencedirect.com
SJ Barraza, PC Delekta, JA Sindac, CJ Dobry… - Bioorganic & medicinal …, 2015 - Elsevier
… to DCM (20 mL), followed sequentially by DIPEA (1.1 mL, 6.36 mmol), EDC·HCl (447 mg, 2.33 mmol), HOBT (357 mg, 2.33 mmol), and methyl azetidine-3-carboxylate hydrochloride (…
Number of citations: 14 www.sciencedirect.com
H Furukawa, Y Miyamoto, Y Hirata… - Journal of Medicinal …, 2020 - ACS Publications
GPR40/FFAR1 is a G-protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine cells. GPR40 activation stimulates secretions of insulin and incretin, both of which …
Number of citations: 19 pubs.acs.org
MQ Alshaima'a, BD Spitznagel, Y Du… - Bioorganic & Medicinal …, 2023 - Elsevier
Malignant migrating partial seizure of infancy (MMPSI) is a devastating and pharmacoresistant form of infantile epilepsy. MMPSI has been linked to multiple gain-of-function (GOF) …
Number of citations: 3 www.sciencedirect.com
AJ Rosenberg, H Liu, H Jin, X Yue, S Riley… - Journal of medicinal …, 2016 - ACS Publications
… To a 10 mL round-bottomed flask equipped with a stir bar was added chloride 13a (260 mg, 0.64 mmol), methyl azetidine-3-carboxylate hydrochloride (146 mg, 0.96 mmol), 2.1 mL of …
Number of citations: 23 pubs.acs.org
M Zhang, A Aguilar, S Xu, L Huang… - Journal of medicinal …, 2021 - ACS Publications
… Compound 34 (819 mg, 4.09 mmol) was dissolved in DMSO (20 mL), methyl azetidine-3-carboxylate hydrochloride (620 mg, 4.09 mmol), and K 2 CO 3 (2.26 g, 16.4 mmol) were added. …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.